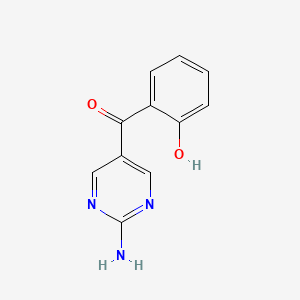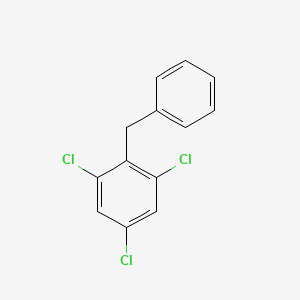
Benzyltrichlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyltrichlorobenzene is an organic compound that consists of a benzene ring substituted with a benzyl group and three chlorine atoms. This compound is part of the broader class of chlorobenzenes, which are known for their various industrial and chemical applications. This compound is particularly notable for its unique chemical properties and reactivity, making it a subject of interest in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyltrichlorobenzene can be synthesized through several methods, one of which involves the Friedel-Crafts alkylation of trichlorobenzene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the chlorination of benzylbenzene using chlorine gas in the presence of a catalyst. This method allows for the controlled introduction of chlorine atoms to achieve the desired substitution pattern .
Chemical Reactions Analysis
Types of Reactions: Benzyltrichlorobenzene undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde under specific conditions.
Reduction: The chlorine atoms can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) for nucleophilic substitution reactions.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Dichlorobenzylbenzene, monochlorobenzylbenzene.
Substitution: Hydroxybenzylbenzene, aminobenzylbenzene.
Properties
CAS No. |
65652-43-9 |
|---|---|
Molecular Formula |
C13H9Cl3 |
Molecular Weight |
271.6 g/mol |
IUPAC Name |
2-benzyl-1,3,5-trichlorobenzene |
InChI |
InChI=1S/C13H9Cl3/c14-10-7-12(15)11(13(16)8-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 |
InChI Key |
DFCHLMGRYVGFSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


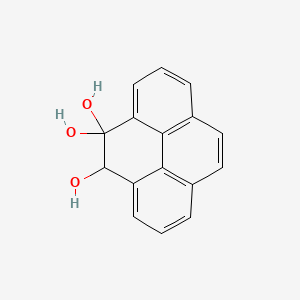
![2-[(2-Methoxyphenyl)methyl]-1-methylpyrrolidine](/img/structure/B14484400.png)
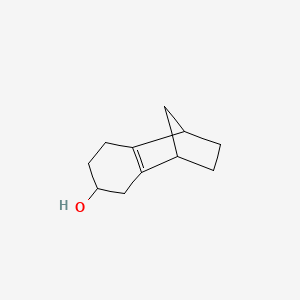
![2-Methoxy-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14484418.png)
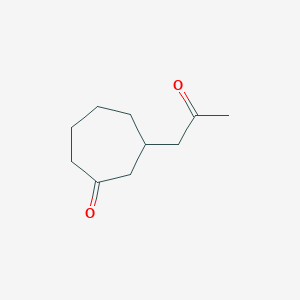
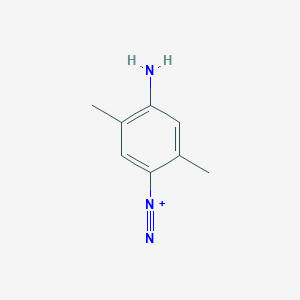
![9-Hydroxy-4-(prop-2-en-1-yl)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14484435.png)
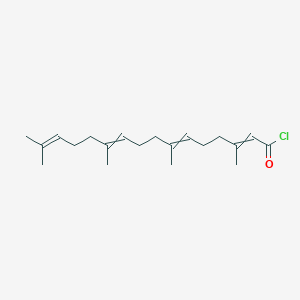
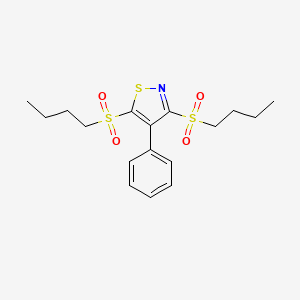
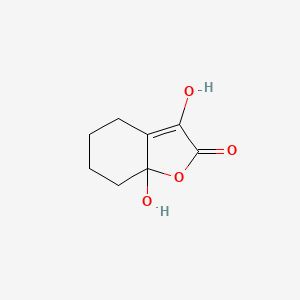
![2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane](/img/structure/B14484459.png)
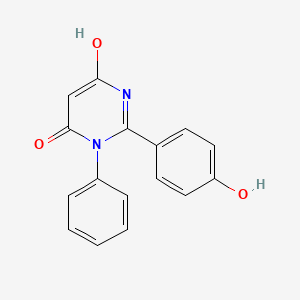
![1-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undec-8-en-9-yl)pyrrolidine](/img/structure/B14484467.png)
